molecular formula C18H19N5O2 B2629905 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1170440-82-0

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No. B2629905
M. Wt: 337.383
InChI Key: RAFGAPJXKRXUJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N4O/c1-9-3-6-12 (7-10 (9)2)20-15-13 (8-17-20)14 (11-4-5-11)18-19-16 (15)21/h3,6-8,18H,4-5H2,1-2H3, (H,19,21) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Compounds similar to the one mentioned are often used as key intermediates in the synthesis of new heterocyclic structures. For example, compounds derived from similar key intermediates have been synthesized for their antimicrobial activities. These include the construction of new polyheterocyclic ring systems that demonstrate significant in vitro antibacterial properties (Abdel‐Latif et al., 2019). The research explores the reactivity of amino derivatives towards various nucleophiles to construct complex molecular architectures that are relevant in medicinal chemistry.

Antimicrobial Activities

The antimicrobial evaluation of heterocyclic compounds synthesized from similar key intermediates has shown that these new compounds possess considerable antimicrobial activities. This is evident in studies where novel heterocycles incorporating the pyrazolopyridine moiety were synthesized and tested for their antimicrobial effects (Sraa Abu-Melha, 2013). These studies contribute to the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens.

properties

IUPAC Name

2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-3-6-13(7-11(10)2)23-17-14(8-20-23)16(12-4-5-12)21-22(18(17)25)9-15(19)24/h3,6-8,12H,4-5,9H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFGAPJXKRXUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

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